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molecular formula C12H12BrNO B8295110 4-bromo-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran

4-bromo-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran

Cat. No. B8295110
M. Wt: 266.13 g/mol
InChI Key: IIBHQTXJTUSHBK-UHFFFAOYSA-N
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Patent
US05393771

Procedure details

To a solution of 6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran (6.40 g, 34.18 mmoles), title A compound, in carbon tetrachloride (90 mL) was added N-bromosuccinimide (6.69 g, 37.6 mmoles). The solution was purged with argon. A solution of Azobisisobutyronitrile (0.4 g, 3.42 mmoles) in carbon tetrachloride (10 mL) was added; the reaction was heated at reflux for 30 minutes with irradiation (high intensity visible light). The reaction mixture was concentrated under vacuum and the residue was dissolved in 75 mL ethyl acetate. The solution was washed successively with distilled water (4×75 mL), saturated sodium bicarbonate solution (75 mL), saturated NaCl solution (75 mL), and dried over magnesium sulfate. The solvent was recovered under vacuum to obtain an orange waxy solid which was triturated with cold pentane to provide a beige solid (7.19g). This was crystallized from ethyl acetate and hexanes (10:90) to yield the title compound (4.60 g) as off-white needles, m.p. 94°-95° C. The mother liquors were combined and chromatographed on silica gel eluting with hexane/ethyl acetate (19:1) to afford additional product (2.26 g) for a combined yield of 75.4%. Microanalysis calculated for C12H12NOBr: C, 54.16; H, 4.54; N, 5.26; Br, 30.02. Found: C, 54.55; H, 4.62; N, 5.46; Br, 29.86
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
6.69 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:11][C:10]([CH3:13])([CH3:12])[CH2:9][CH2:8][C:7]=2[CH:14]=1)#[N:2].[Br:15]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:15][CH:8]1[C:7]2[CH:14]=[C:3]([C:1]#[N:2])[CH:4]=[CH:5][C:6]=2[O:11][C:10]([CH3:12])([CH3:13])[CH2:9]1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
C(#N)C=1C=CC2=C(CCC(O2)(C)C)C1
Name
Quantity
6.69 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged with argon
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes with irradiation (high intensity visible light)
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 75 mL ethyl acetate
WASH
Type
WASH
Details
The solution was washed successively with distilled water (4×75 mL), saturated sodium bicarbonate solution (75 mL), saturated NaCl solution (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was recovered under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain an orange waxy solid which
CUSTOM
Type
CUSTOM
Details
was triturated with cold pentane

Outcomes

Product
Name
Type
product
Smiles
BrC1CC(OC2=C1C=C(C=C2)C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.19 g
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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